Perampanel-13C6

Description

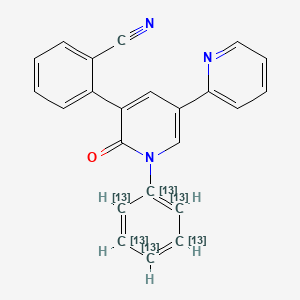

Structure

3D Structure

Properties

Molecular Formula |

C23H15N3O |

|---|---|

Molecular Weight |

355.34 g/mol |

IUPAC Name |

2-[1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-oxo-5-pyridin-2-ylpyridin-3-yl]benzonitrile |

InChI |

InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1+1,2+1,3+1,9+1,10+1,19+1 |

InChI Key |

PRMWGUBFXWROHD-OAQRYYNNSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CN(C2=O)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)C4=CC=CC=N4 |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 |

Origin of Product |

United States |

Synthetic Chemistry and Structural Characterization of Perampanel 13c6

Strategies for Carbon-13 Isotopic Labeling of Perampanel (B3395873) at Specific Positions

The synthesis of Perampanel-13C6 involves introducing ¹³C atoms into the molecular structure. While specific proprietary methods for the synthesis of this compound are not extensively detailed in publicly available literature, general strategies for isotopic labeling of complex molecules like Perampanel can be inferred.

A common approach is to utilize a ¹³C-labeled starting material in the synthetic route. For Perampanel, which has a bipyridine core structure, this could involve a labeled pyridine (B92270) or benzene (B151609) derivative. researchgate.netnih.gov The synthesis of Perampanel often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to construct the aryl-aryl bonds. researchgate.net A plausible strategy would be to use a ¹³C-labeled phenylboronic acid or a labeled pyridyl boronic acid derivative in one of these coupling steps.

For instance, the synthesis could start with a ¹³C₆-labeled aniline (B41778) or a related precursor, which is then carried through the subsequent reaction steps to form the final this compound molecule. The choice of the labeled starting material and the specific synthetic route would be designed to maximize the incorporation of the ¹³C atoms at the desired positions with high efficiency and to minimize isotopic scrambling.

Methodologies for Isotopic Incorporation and Purification

The incorporation of the ¹³C₆ label is achieved through standard organic synthesis reactions. The specific reactions would be part of a multi-step synthesis designed to build the Perampanel molecule. google.com Given the complexity of the Perampanel structure, this would likely involve several key bond-forming reactions.

Following the synthesis, purification is a critical step to ensure the final product is of high purity and free from unlabeled Perampanel and other impurities. Common purification techniques in organic synthesis include:

Chromatography: Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are essential for separating the desired labeled compound from unreacted starting materials, byproducts, and other impurities. uc.ptresearchgate.net

Recrystallization: This technique is used to purify solid compounds based on differences in solubility.

The purity of the final this compound product is typically expected to be high, often greater than 98%. schd-shimadzu.comcaymanchem.com

Advanced Spectroscopic and Chromatographic Techniques for Purity and Isotopic Enrichment Analysis

To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of advanced analytical techniques is employed.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of Perampanel and its labeled analogues. nih.govuc.ptbg.ac.rs It separates components of a mixture based on their affinity for a stationary phase and a mobile phase. By comparing the retention time of the synthesized product with that of a known Perampanel standard, its identity can be confirmed. The area of the peak in the chromatogram is proportional to the concentration, allowing for the determination of purity. Various HPLC methods have been developed for Perampanel analysis, often using C18 or Phenyl-Hexyl columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and aqueous buffers like ammonium (B1175870) acetate (B1210297). nih.govbg.ac.rs

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique used for both qualitative and quantitative analysis. nih.govbg.ac.rs In LC-MS/MS, the HPLC system is coupled to a tandem mass spectrometer. The mass spectrometer provides information about the molecular weight of the compound and its fragments. For this compound, the mass spectrum will show a molecular ion peak that is 6 mass units higher than that of unlabeled Perampanel, confirming the incorporation of the six ¹³C atoms. The fragmentation pattern can further confirm the structure of the molecule. This technique is also crucial for determining isotopic enrichment.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. sci-hub.ru In the ¹³C NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced. The coupling patterns in both ¹H and ¹³C NMR can provide detailed information about the exact positions of the ¹³C labels within the molecule.

Mass Spectrometry (MS): As mentioned, MS is fundamental for confirming the mass of the labeled compound and determining the level of isotopic enrichment. mdpi.com High-resolution mass spectrometry can provide very precise mass measurements, further confirming the elemental composition.

Isotopic Distribution and Positional Specificity Determination

The determination of isotopic distribution and positional specificity is crucial to ensure the quality of the labeled standard.

Isotopic Distribution: This refers to the percentage of molecules that contain the desired number of ¹³C atoms (in this case, six). This is typically determined by mass spectrometry. The mass spectrum will show a distribution of isotopic peaks, and the relative intensities of these peaks are used to calculate the percentage of this compound. A high isotopic enrichment, often greater than 99%, is desirable for an internal standard. schd-shimadzu.com

Positional Specificity: This refers to the exact location of the ¹³C atoms within the Perampanel molecule. While mass spectrometry confirms the number of labels, NMR spectroscopy is the primary technique for determining their specific positions. rsc.org By analyzing the chemical shifts and coupling constants in the ¹³C and ¹H NMR spectra, chemists can pinpoint which carbon atoms in the structure have been replaced by ¹³C.

The chemical name, Benzonitrile (B105546), 2-(1',6'-dihydro-6'-oxo-1'-phenyl[2,3'-bipyridin]-5'-yl)-13C6, indicates that the six carbon-13 atoms are located on the benzonitrile ring. simsonpharma.com

Data Tables

Table 1: Physicochemical Properties of Perampanel

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₅N₃O | nih.govdrugbank.com |

| Molecular Weight | 349.39 g/mol | drugbank.com |

| IUPAC Name | 2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile | nih.gov |

Table 2: Properties of this compound

| Property | Value | Reference |

| Chemical Name | Benzonitrile, 2-(1',6'-dihydro-6'-oxo-1'-phenyl[2,3'-bipyridin]-5'-yl)-13C6 | simsonpharma.com |

| Molecular Formula | C₁₇¹³C₆H₁₅N₃O | schd-shimadzu.comsimsonpharma.com |

| Molecular Weight | ~355.4 g/mol | schd-shimadzu.com |

| Minimum Purity | ≥98% | schd-shimadzu.comcaymanchem.com |

| Minimum Isotopic Enrichment | 99% ¹³C | schd-shimadzu.com |

Table 3: Analytical Techniques for Perampanel Analysis

| Technique | Application |

| HPLC-UV/Fluorescence | Purity determination, quantification in plasma. bg.ac.rs |

| LC-MS/MS | High-sensitivity quantification, impurity profiling, confirmation of identity. nih.govbg.ac.rs |

| NMR Spectroscopy | Structural elucidation, determination of isotopic label position. sci-hub.ru |

| High-Resolution Mass Spectrometry | Accurate mass measurement, confirmation of elemental composition. |

Advanced Analytical Methodologies Utilizing Perampanel 13c6 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Perampanel (B3395873) Quantification in Biological Matricesmdpi.comresearchgate.netnih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of drugs like perampanel in complex biological fluids such as plasma. bg.ac.rsresearchgate.netnih.gov The development and validation of these assays are governed by stringent guidelines from regulatory bodies like the FDA and EMA to ensure data reliability. jscimedcentral.comeuropa.euich.org

Optimization of Chromatographic Parameters for Perampanel and Perampanel-13C6 Separation

Effective chromatographic separation of perampanel and its stable isotope-labeled internal standard, this compound, from endogenous matrix components is critical for accurate quantification. ppm.edu.pl While this compound is chemically identical to perampanel, a slight difference in mass due to the 13C isotopes is possible. lgcstandards.com However, for practical purposes in chromatography, they are expected to co-elute. lgcstandards.com

Chromatographic conditions are meticulously optimized to achieve sharp peak shapes, good resolution, and short run times. bg.ac.rs Reversed-phase columns, such as C18 or phenyl-based columns, are commonly employed. bg.ac.rsresearchgate.net Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to facilitate efficient elution and ionization. bg.ac.rsresearchgate.net Gradient elution is often preferred to effectively separate the analyte from matrix interferences. bg.ac.rs The flow rate and column temperature are also fine-tuned to optimize the separation. researchgate.netbg.ac.rs

For instance, one method utilized a ZORBAX Eclipse XDB-Phenyl column with a binary gradient of 5 mmol/L ammonium acetate with 0.1% formic acid and acetonitrile-water (95:5, v/v) at a flow rate of 0.9 mL/min, achieving a total run time of 4.5 minutes. bg.ac.rs In this method, perampanel and its deuterated internal standard (perampanel-d5) had retention times of 2.30 min and 2.32 min, respectively. bg.ac.rs Another study employed a Hypersil Gold octadecyl silane (B1218182) column with an isocratic mobile phase of acetonitrile–methanol (B129727)–water (275:275:450, v/v/v) with triethylamine (B128534) and adjusted to pH 3.25, at a flow rate of 1.25 mL/min. mdpi.comresearchgate.net

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring, MRM)

Mass spectrometry, particularly in tandem (MS/MS) mode, provides exceptional selectivity and sensitivity for detecting perampanel. scioninstruments.com Electrospray ionization (ESI) in the positive ion mode is commonly used for perampanel analysis. bg.ac.rsresearchgate.net

The most widely adopted detection strategy is Multiple Reaction Monitoring (MRM). bg.ac.rsresearchgate.netmedrxiv.org In MRM, the first quadrupole selects the precursor ion (the protonated molecule of perampanel, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion for detection. This two-stage filtering significantly reduces background noise and enhances specificity.

For perampanel, typical MRM transitions include m/z 350.2 → 247.4 bg.ac.rs or m/z 350.3 → 219.1. researchgate.net For the stable isotope-labeled internal standard, a corresponding shift in mass is observed. For a deuterated internal standard like perampanel-d5, the transition might be m/z 355.0 → 248.2 bg.ac.rs or m/z 355.3 → 220.0. researchgate.net The use of this compound would similarly involve monitoring a specific precursor-to-product ion transition that accounts for the mass difference from the 13C labeling. ubi.ptlabmate-online.comresearchgate.net The collision energy and other mass spectrometer parameters are optimized to maximize the signal intensity for these transitions. bg.ac.rsnih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Perampanel | 350.2 | 247.4 | bg.ac.rs |

| Perampanel-d5 (IS) | 355.0 | 248.2 | bg.ac.rs |

| Perampanel | 350.3 | 219.1 | researchgate.net |

| Perampanel-d5 (IS) | 355.3 | 220.0 | researchgate.net |

| Perampanel | 350.02 | 247.18 | medrxiv.org |

| Perampanel | 350.13 | 219.09 | medrxiv.org |

Role of this compound as a Stable Isotope Internal Standard in Minimizing Matrix Effects and Enhancing Quantitation Accuracy

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis by LC-MS/MS. lgcstandards.comresearchgate.net Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a major challenge in bioanalysis. scioninstruments.comresearchgate.net

This compound has nearly identical physicochemical properties to perampanel, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. lgcstandards.comresearchgate.net Any variations in sample preparation or matrix-induced ionization changes will affect both the analyte and the internal standard to the same extent. lgcstandards.comnih.gov By calculating the ratio of the analyte response to the internal standard response, these variations are effectively canceled out, leading to highly accurate and precise quantification. researchgate.net

Studies have shown that using a SIL-IS significantly improves the ability to compensate for ion suppression effects compared to other types of internal standards. researchgate.net For instance, the addition of Perampanel-d5 as an internal standard resulted in no significant matrix effect being observed in the analysis of perampanel in human plasma. bg.ac.rsakjournals.com This is crucial for ensuring the reliability of pharmacokinetic data, especially when analyzing samples from diverse patient populations where inter-individual matrix variability is common. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applicationsresearchgate.netnih.gov

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times. medrxiv.org When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a powerful tool for the rapid and sensitive quantification of drugs like perampanel.

Several UHPLC-MS/MS methods have been developed for the analysis of perampanel in biological matrices, often in the context of therapeutic drug monitoring or pharmacokinetic studies. medrxiv.orgnih.gov For example, a UHPLC-MS/MS method was developed to evaluate the effect of eslicarbazepine (B1671253) acetate on the pharmacokinetics of perampanel in rats. nih.gov This method used a deuterated internal standard (PER-d5) and had a linear range of 0.3–600 ng/mL in rat plasma with a lower limit of quantification (LLOQ) of 0.3 ng/mL. nih.gov

Another application involved the use of UHPLC coupled with a quadrupole time-of-flight mass spectrometer (UHPLC-QTOF-MS) to measure perampanel and its metabolites in both rat plasma and brain homogenate. bg.ac.rs In a clinical setting, a UPLC-MS/MS method was developed for the simultaneous measurement of 13 antiepileptic drugs, including perampanel, in whole blood samples, demonstrating the high-throughput capabilities of this technology. nih.gov The use of this compound as an internal standard in such UHPLC-MS/MS assays would further enhance the accuracy and robustness of these high-speed analytical methods. nih.gov

Methodological Validation Frameworks for Preclinical Bioanalytical Applications (e.g., linearity, precision, accuracy in animal biological samples)mdpi.comresearchgate.netnih.govresearchgate.netmedrxiv.orgresearchgate.netakjournals.comresearchgate.net

Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo a rigorous validation process to ensure its reliability. ich.orgdndi.orgalmacgroup.com This validation is conducted in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.euich.org The key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) should be close to 1. For perampanel, linearity has been demonstrated over various concentration ranges, such as 3.75 to 300 ng/mL mdpi.comresearchgate.net, 25 to 1000 ng/mL nih.gov, and 0.3 to 600 ng/mL nih.gov in animal plasma.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). Accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. Both are assessed at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples. Typically, the precision should be within 15% (20% at the LLOQ) and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal values. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. For perampanel, extraction recoveries have been reported to be consistently high, often above 98%. nih.govakjournals.com

Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extracted blank matrix to the response in a neat solution. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating and correcting for matrix effects. researchgate.netakjournals.com

Stability: The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. mdpi.combg.ac.rs

| Validation Parameter | Typical Acceptance Criteria | Perampanel Assay Example | Reference |

| Linearity (r²) | >0.99 | >0.999 | mdpi.comnih.gov |

| Precision (CV% or RSD%) | ≤15% (≤20% at LLOQ) | <11.2% | researchgate.netnih.gov |

| Accuracy (% bias) | ±15% (±20% at LLOQ) | 99.2% - 111.4% | nih.govnih.gov |

| Recovery | Consistent and reproducible | >98% | nih.govakjournals.com |

| Stability | No significant degradation | Stable for 7 days at -20°C | mdpi.com |

Comparative Analysis of this compound-Based Methods with Other Analytical Techniques in Research Settingsbg.ac.rs

While LC-MS/MS with a stable isotope-labeled internal standard is the preferred method for quantitative bioanalysis of perampanel, other analytical techniques have also been employed, particularly in research settings. mdpi.comresearchgate.net These include High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD). mdpi.comnih.govresearchgate.netresearchgate.net

A comparative analysis reveals the distinct advantages of LC-MS/MS-based methods:

Sensitivity: LC-MS/MS methods generally offer significantly lower limits of quantitation (LOQ) compared to HPLC-UV or HPLC-FLD. For perampanel, reported LOQs for LC-MS/MS can be as low as 0.25-0.5 ng/mL mdpi.comresearchgate.net, whereas for HPLC-UV and HPLC-FLD, they are typically in the range of 2.5-50 ng/mL and 1-25 ng/mL, respectively. mdpi.comresearchgate.net This high sensitivity is crucial for studies involving low doses or for accurately characterizing the terminal elimination phase of the drug.

Specificity: The use of MRM in LC-MS/MS provides a much higher degree of specificity than UV or fluorescence detection. ppm.edu.pl This minimizes the risk of interference from other co-administered drugs or endogenous compounds, which is a significant advantage in clinical settings where polypharmacy is common. nih.gov

Accuracy and Precision: The use of a co-eluting stable isotope-labeled internal standard like this compound in LC-MS/MS assays effectively corrects for variations in extraction recovery and matrix effects, leading to superior accuracy and precision compared to methods that use a non-isotopic internal standard or external calibration. researchgate.netnih.gov

Sample Volume: Due to their high sensitivity, LC-MS/MS methods often require smaller sample volumes (e.g., 10-100 µL of plasma), which is a significant advantage in preclinical studies with small animals or in pediatric populations. mdpi.comresearchgate.net

While HPLC-UV and HPLC-FLD methods can be simpler and more cost-effective to implement ppm.edu.pl, they may lack the sensitivity and specificity required for certain research applications. mdpi.com Cross-validation studies comparing LC-MS/MS with HPLC-FLD have shown a strong correlation between the two methods, but LC-MS/MS is generally considered the gold standard for its superior analytical performance. nih.govresearchgate.net

| Analytical Technique | Typical LOQ for Perampanel | Internal Standard | Key Advantages | Key Limitations | Reference |

| LC-MS/MS | 0.25 - 7.4 ng/mL | Stable Isotope (e.g., this compound, Perampanel-d5) | High sensitivity, high specificity, high accuracy | Higher cost and complexity | mdpi.combg.ac.rsresearchgate.net |

| HPLC-FLD | 1 - 25 ng/mL | Structural Analog or other drug | Good sensitivity, lower cost than MS | Potential for interference, less specific than MS | mdpi.comnih.govresearchgate.netresearchgate.net |

| HPLC-UV | 2.5 - 50 ng/mL | Structural Analog or other drug | Simple, cost-effective | Lower sensitivity and specificity | mdpi.comnih.govresearchgate.net |

Investigation of Xenobiotic Metabolism and Disposition Using Perampanel 13c6 Tracer Studies

Application of Stable Isotope Tracing in Preclinical Pharmacokinetic Research

Stable isotope tracing is a critical methodology in preclinical pharmacokinetic research, enabling the detailed study of a drug's metabolic fate without the complexities of radiolabeling. wikipedia.orgnih.govtga.gov.aufda.govnih.govreading.ac.uk The use of a heavy-isotope-labeled version of a drug, such as Perampanel-13C6, allows for its differentiation from the unlabeled drug and endogenous molecules by mass spectrometry. This technique is instrumental in elucidating metabolic pathways, assessing metabolic stability, and identifying metabolites.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes using Labeled Perampanel (B3395873)

In vitro systems like hepatic microsomes and hepatocytes are fundamental tools for predicting a drug's metabolic clearance in the body. fda.goveuropa.euresearchgate.netdrugbank.comdovepress.com When this compound is incubated with these liver preparations, its metabolic stability can be determined by monitoring its rate of disappearance over time.

Studies using human liver microsomes have shown that perampanel is extensively metabolized, primarily through oxidation by CYP3A4 and/or CYP3A5, followed by glucuronidation. fda.goveuropa.eu The use of labeled perampanel helps in unequivocally identifying the metabolites formed. The principal metabolic pathways include ring hydroxylation to form compounds like M1, M3, M4, and M5, and their subsequent glucuronides. nih.gov Other pathways involve the rearrangement of the pyridine (B92270) ring to create the carboxylic acid metabolite M2 and the formation of a dihydrodiol metabolite M7. nih.gov

The metabolites of perampanel have been found to be less potent than the parent compound. For instance, metabolites M1, M3, M4, M5, and M7 were found to be 44, 3.0, 3.8, 7.7, and 27-fold weaker than perampanel, respectively, in their ability to inhibit AMPA receptors. nih.gov

| Metabolite | Relative Potency (Compared to Perampanel) |

| M1 | 44-fold weaker |

| M3 | 3.0-fold weaker |

| M4 | 3.8-fold weaker |

| M5 | 7.7-fold weaker |

| M7 | 27-fold weaker |

Elucidation of Metabolic Pathways and Enzyme Kinetics in Isolated Biological Systems

The use of this compound in isolated biological systems, such as recombinant enzymes and specific cell lines, allows for a detailed investigation of the enzymes responsible for its metabolism and their kinetics. fda.goveuropa.euresearchgate.netdrugbank.comdovepress.com In vitro studies with recombinant human CYPs have confirmed that CYP3A4 and CYP3A5 are the primary enzymes involved in the oxidative metabolism of perampanel. fda.goveuropa.eu However, the modest increase in perampanel exposure in the presence of a strong CYP3A4/5 inhibitor suggests that other enzymes may also contribute to its metabolism in vivo. fda.gov

The interaction of perampanel with various drug-metabolizing enzymes and transporters has been evaluated in vitro. These studies show that perampanel is not a significant inhibitor of major hepatic CYPs and UGTs at clinically relevant concentrations. europa.eu For example, at a concentration of 30 µM, perampanel showed weak inhibitory effects on CYP2C8 and UGT1A9. europa.eu It was also found to be an inducer of CYP2B6 activity at high concentrations but did not induce CYP1A2. fda.gov Furthermore, in vitro studies have demonstrated that perampanel is not a substrate or significant inhibitor of various organic anion and cation transporters, including OATP1B1, OATP1B3, OAT1, OAT2, OAT3, OAT4, OCT1, OCT2, and OCT3, as well as the efflux transporters P-glycoprotein and BCRP. europa.eu This detailed understanding of enzyme kinetics and metabolic pathways is crucial for predicting potential drug-drug interactions.

In Vivo Tracer Studies in Animal Models to Track Absorption, Distribution, and Elimination Pathways

In vivo tracer studies using this compound in animal models are essential for understanding the drug's absorption, distribution, and elimination (ADE) profile. wikipedia.orgmayoclinic.org These studies provide a comprehensive picture of how the drug and its metabolites move through and are cleared from the body.

Determination of Metabolite Formation and Excretion Profiles in Animal Studies

Following administration of labeled perampanel to animal models such as rats and monkeys, the formation and excretion of metabolites can be tracked in various biological matrices like plasma, urine, and feces. europa.eudrugbank.com In both rats and monkeys, unchanged perampanel was the major component found in plasma, with only small amounts of metabolites detected. nih.gov

Metabolism studies have revealed no qualitative species-specific differences in the metabolic pathways of perampanel. europa.eu The primary routes of elimination are through feces (approximately 70%) and urine (approximately 30%). wikipedia.orgeuropa.eu Less than 2% of the unchanged drug is recovered in the urine, indicating extensive metabolism. ucdavis.edu

Quantitation of Tissue Distribution and Bioavailability in Preclinical Models

Tracer studies with labeled perampanel allow for the quantification of its distribution into various tissues and the determination of its bioavailability. In preclinical models, perampanel has shown moderate oral bioavailability in rats (around 47%) and dogs (around 49%), and higher bioavailability in monkeys (around 74%). ucdavis.edu

Tissue distribution studies using radiolabeled perampanel in rats and monkeys have shown that the drug is widely distributed to tissues. europa.eu Radioactivity was found in fetal tissues, including blood, brain, heart, lung, liver, and kidney, at levels that were a substantial fraction of those in the corresponding maternal tissues. ucdavis.edu Perampanel has also been shown to be excreted into the milk of lactating rats. ucdavis.edu The plasma protein binding of perampanel is high across different species. tga.gov.au

| Species | Oral Bioavailability (%) | Plasma Protein Binding (%) |

| Rat | ~47 | 87 |

| Dog | ~49 | 90 |

| Monkey | ~74 | 90-91 |

| Human | High | 95.5 |

| Mouse | Not specified | 94 |

Quantitative Metabolomics Approaches with this compound as a Labeled Substrate

Quantitative metabolomics, utilizing this compound as a labeled substrate, offers a sophisticated approach to study the metabolic effects of the drug on a broader scale. nih.gov By tracing the labeled carbon atoms from this compound through various metabolic pathways, researchers can gain insights into how the drug may influence endogenous metabolic networks. This can be particularly useful in understanding both on-target and off-target effects of the drug. For example, studies have investigated the effects of perampanel on glutamate (B1630785) levels and gene expression related to glutamate metabolism in glioblastoma cell lines. nih.gov Such approaches, while not directly tracing the labeled atoms in this specific study, highlight the potential of metabolomics to elucidate the broader biochemical impact of a drug.

Mechanistic Elucidation Through Perampanel 13c6 Enabled Research

Receptor Binding Kinetics and Equilibrium Studies Using Labeled Ligands

The therapeutic effect of a drug is fundamentally linked to its interaction with its molecular target. Stable isotope-labeled ligands like Perampanel-13C6 are indispensable for conducting precise receptor binding kinetics and equilibrium studies. These studies determine the rates of association and dissociation of the drug to its receptor, as well as its binding affinity, which collectively govern the duration and intensity of its pharmacological action.

Perampanel (B3395873) is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. europa.eueuropa.eufrontiersin.org In vitro studies using labeled ligands have been instrumental in quantifying the specifics of this interaction. For instance, whole-cell voltage clamp studies have detailed the slow but high-affinity binding characteristics of Perampanel. wikipedia.org The use of this compound in such assays allows researchers to distinguish the experimental drug from endogenous molecules, ensuring that the measured binding events are solely attributable to Perampanel.

Research has shown that Perampanel exhibits relatively slow binding and unbinding rates at the AMPA receptor. nih.gov This kinetic profile suggests that the drug may have a prolonged effect at the receptor level. In vitro binding assays have further refined our understanding of its affinity, showing that while Perampanel has minimal effect on AMPA binding in rat brain membranes, its own binding is inhibited by other noncompetitive AMPA receptor antagonists. fda.gov

| Parameter | Value | Reference |

|---|---|---|

| Association Rate (kon) | 1.5 x 105 M-1s-1 | wikipedia.orgnih.gov |

| Dissociation Rate (koff) | 0.58 s-1 | wikipedia.orgnih.gov |

| Compound | IC50 Value | Reference |

|---|---|---|

| CP465022 | 21.1 nM | fda.gov |

| GYKI52466 | 23.3 µM | fda.gov |

Investigation of Cellular Uptake and Efflux Mechanisms in Isolated Cell Systems

The ability of a drug to reach its intracellular target is often modulated by cellular uptake and efflux transporters. This compound is a crucial tool for investigating these mechanisms in isolated cell systems. By accurately measuring the concentration of the labeled compound inside and outside the cells over time, researchers can determine the kinetics of transport and identify the specific proteins involved.

Studies have indicated that Perampanel is a substrate for key efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). europa.eueuropa.eu These transporters actively pump substrates out of the cell, which can limit a drug's effective concentration at its site of action. The use of this compound in cell lines overexpressing these transporters allows for unambiguous quantification of efflux activity.

Furthermore, research into the effects of Perampanel on cancer cell lines has provided insights into its uptake. For example, in glioblastoma and brain metastasis cell lines, Perampanel was shown to inhibit cell proliferation and reduce extracellular glutamate (B1630785) levels, demonstrating its ability to enter and act within these cells. nih.gov Similarly, studies using nanoparticle delivery systems in microglia have shown that these cells can take up Perampanel, suggesting it can cross the cell membrane to exert its effects. nih.gov The stable isotope label is essential for differentiating the administered drug from cellular components in these complex experimental setups.

| Transporter | Role | Reference |

|---|---|---|

| P-glycoprotein (P-gp) | Efflux | europa.eueuropa.eu |

| Breast Cancer Resistance Protein (BCRP) | Efflux | europa.eueuropa.eu |

| Cell System | Finding | Reference |

|---|---|---|

| Glioblastoma Cell Lines | Demonstrated cellular activity (inhibition of proliferation, reduction of glutamate). | nih.gov |

| Microglia | Uptake demonstrated, particularly via PLGA nanoparticles. | nih.gov |

Tracing Intracellular Fate and Subcellular Localization in Experimental Models

Understanding where a drug goes within a cell and how it is metabolized is key to comprehending its full spectrum of activity. This compound enables researchers to trace the intracellular journey of the molecule. Techniques like high-resolution mass spectrometry imaging or subcellular fractionation followed by isotope-dilution mass spectrometry can map the location of the labeled compound within different organelles.

While the precise subcellular localization of Perampanel is still under investigation, its mechanism of action provides clues. As a non-competitive antagonist of the AMPA receptor, its primary site of action is on post-synaptic neurons where these receptors are located. europa.eu Studies have shown that Perampanel inhibits the AMPA-induced increase in intracellular calcium in cultured rat cortical neurons. europa.euucdavis.edunih.gov The use of this compound allows for the correlation of the drug's concentration in specific cellular compartments with these downstream effects.

In glioblastoma cells, Perampanel exposure was found to attenuate glucose uptake and up-regulate glutamine synthetase expression. nih.gov Tracing this compound in these models helps to confirm that the drug reaches the necessary intracellular sites to produce these anti-tumorigenic effects. nih.gov Following administration of radiolabeled Perampanel, it is extensively metabolized, but only trace amounts of metabolites are found in plasma, with the parent compound being the major circulating material. europa.eueuropa.eu This metabolic stability is crucial for ensuring that the tracked molecule is indeed Perampanel.

Dynamic Studies of Target Engagement and Ligand-Receptor Interactions in Non-Clinical Systems

Target engagement studies aim to confirm that a drug binds to its intended target in a complex biological system and to quantify the extent of this binding. This compound is an ideal tool for such dynamic studies in non-clinical models. It allows for the precise measurement of bound versus unbound drug, providing a quantitative measure of target occupancy.

Perampanel acts as a negative allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor that is different from the glutamate binding site. wikipedia.orgnih.gov This interaction does not prevent glutamate from binding but inhibits the receptor's function, specifically the flow of ions through its channel. ucdavis.edudrugbank.com In vitro studies have established the concentration-dependent nature of this inhibition. For example, Perampanel was shown to block AMPA-induced increases in intracellular Ca2+ in cultured neurons with a specific potency. ucdavis.edu Recent research also suggests that Perampanel can inhibit kainate receptors (KARs), another family of ionotropic glutamate receptors, particularly when specific subunits are present. nih.gov

The use of this compound in these experimental systems is critical for building accurate pharmacokinetic-pharmacodynamic (PK/PD) models. By correlating the concentration of the labeled drug in the tissue with the degree of AMPA receptor inhibition, a clearer picture of the drug's therapeutic window and mechanism of action emerges. europa.eu

| Assay | System | IC50 Value | Reference |

|---|---|---|---|

| AMPA-induced Ca2+ influx inhibition | Cultured rat cortical neurons | 0.093 µM | ucdavis.edu |

| Field EPSP inhibition | Hippocampal slices | 0.23 µM | ucdavis.edu |

| Target Receptor | Interaction Type | Effect | Reference |

|---|---|---|---|

| AMPA Receptor | Non-competitive negative allosteric modulator | Inhibits ion channel function | wikipedia.orgnih.gov |

| Kainate Receptor | Negative allosteric modulator (subunit-selective) | Inhibits receptor function | nih.gov |

| NMDA Receptor | No significant effect | - | wikipedia.orgucdavis.edu |

Future Directions and Emerging Research Paradigms for Perampanel 13c6

Development of Advanced Imaging Techniques with Isotopic Tracers for Preclinical Research

Preclinical imaging is a cornerstone of drug development, offering a non-invasive window into in vivo biological processes. crownbio.comiptonline.com The use of isotopic tracers has revolutionized this field, enabling the visualization and quantification of drug distribution and target engagement. creative-proteomics.comworld-nuclear.org

Advanced imaging modalities stand to benefit significantly from tracers like Perampanel-13C6.

Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the spatial distribution of molecules within tissue sections. creative-proteomics.comnih.gov By using this compound, researchers can conduct in situ metabolic flux analysis, mapping not only where the drug accumulates in the brain but also how it is metabolized in specific anatomical regions, such as the hippocampus or cortex. nih.govresearchgate.net This offers a granular view of the drug's journey at a tissue and cellular level. springernature.comnih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): While this compound itself is not radioactive, it can serve as a crucial precursor for synthesizing radiolabeled versions, such as Carbon-11 (¹¹C) labeled Perampanel (B3395873). PET and SPECT imaging use such radiotracers to provide real-time, three-dimensional images of drug activity in the body. world-nuclear.orgnih.govwikipedia.orgresearchgate.net These techniques are invaluable for studying receptor occupancy, measuring blood flow, and assessing metabolic activity in response to the drug. advancingnuclearmedicine.comnih.gov The high sensitivity of PET makes it particularly powerful for neurological research. nih.gov

Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive analytical method that can detect and quantify molecules containing specific nuclei, including ¹³C. In preclinical models, ¹³C-MRS could be employed to track the metabolic fate of this compound within the brain over time, providing dynamic data on its conversion into various metabolites.

| Imaging Technique | Application for this compound | Type of Information Gained |

| Mass Spectrometry Imaging (MSI) | Direct imaging of the labeled drug and its metabolites in brain tissue slices. | High-resolution spatial distribution, in situ metabolism. creative-proteomics.comnih.gov |

| Positron Emission Tomography (PET) | Use as a precursor for ¹¹C-Perampanel synthesis. | In vivo receptor occupancy, biodistribution, and pharmacokinetics. nih.govresearchgate.net |

| Single-Photon Emission Computed Tomography (SPECT) | Potential use as a precursor for SPECT-compatible radiotracers. | In vivo drug distribution and brain blood flow assessment. wikipedia.org |

| Magnetic Resonance Spectroscopy (MRS) | Direct detection of the ¹³C label in vivo. | Dynamic tracking of drug metabolism and metabolic pathway analysis. |

Integration of this compound with Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the intricate network of interactions within a biological system, moving beyond a single-target approach. nih.gov This is particularly relevant for complex neurological disorders like epilepsy. nih.gov Multi-omics, which integrates data from genomics, proteomics, transcriptomics, and metabolomics, provides a comprehensive view of cellular function and is crucial for personalized medicine. creative-proteomics.combiotechdelft.comoup.com

This compound is an ideal tool for integration into these holistic research frameworks:

Metabolomics and Fluxomics: By administering this compound, scientists can trace its metabolic pathways with high precision using mass spectrometry. nih.gov This technique, known as stable isotope tracing, can identify and quantify all downstream metabolites, revealing how the drug is processed and how it perturbs endogenous metabolic networks. researchgate.netacs.org This information is vital for understanding the complete biological impact of the drug.

Connecting Genotype to Phenotype: In epilepsy research, a multi-omics approach can help unravel the complex molecular networks that underlie different disease phenotypes. nih.gov Using this compound in preclinical models of specific genetic epilepsies can help researchers connect a genetic variant to a specific metabolic response to the drug. This allows for a deeper understanding of why certain individuals may respond differently to treatment.

Comprehensive Data Integration: The quantitative data generated from this compound tracing studies can be layered with genomic and proteomic data. creative-proteomics.com This integrated approach can reveal correlations between gene expression, protein levels, and metabolic activity, providing a systems-level understanding of the drug's mechanism of action and its effects on cellular physiology. biotechdelft.com

Potential for High-Throughput Screening and Mechanistic Profiling in Drug Discovery

The journey of a drug from the lab to the clinic begins with the screening of thousands of compounds. danaher.comlabmanager.com While Perampanel itself was identified through high-throughput screening (HTS), labeled analogues like this compound are invaluable for the subsequent stages of drug discovery and mechanistic profiling. practicalneurology.com

Quantitative Mass Spectrometry in HTS: Modern drug discovery increasingly relies on mass spectrometry (MS) for HTS because it offers a label-free way to directly measure the products of biochemical reactions. drug-dev.comnih.gov In this context, this compound serves as a perfect internal standard. By adding a known quantity of the labeled compound to each sample, researchers can achieve highly accurate and precise quantification of the unlabeled drug in various assays, eliminating matrix effects and improving data reliability.

Mechanistic Profiling: Understanding exactly how a drug works is critical. This compound can be used in a variety of assays to dissect its mechanism of action. This includes:

Metabolic Stability Assays: By incubating this compound with liver microsomes or other metabolic systems, researchers can precisely quantify the rate of its breakdown and identify the resulting metabolites. ucdavis.edu

Transporter Studies: Labeled Perampanel can be used to investigate its interaction with drug transporters, such as P-glycoprotein, which can influence its penetration across the blood-brain barrier. nih.gov

Target Engagement and Binding Assays: In competitive binding assays, this compound can be used to quantify the displacement of other ligands from the AMPA receptor or to screen for off-target interactions.

Addressing Unanswered Research Questions Through Novel Applications of Stable Isotope Labeled Perampanel

Despite its established efficacy, several questions about Perampanel remain. The precise mechanisms by which it exerts its full range of antiepileptic effects are still not completely understood, and its potential beyond epilepsy is an active area of investigation. dovepress.comnih.govnih.govepilepsy.com Stable isotope-labeled this compound is a key tool for tackling these unanswered questions.

| Unanswered Research Question | How this compound Can Provide Answers |

| Beyond the AMPA Receptor: Does Perampanel have other clinically relevant targets? practicalneurology.com | This compound can be used in advanced chemoproteomics to identify off-target binding proteins, providing a more complete picture of its pharmacological profile. |

| Metabolite Activity: Are any of Perampanel's metabolites pharmacologically active? dovepress.com | By tracing the fate of this compound, all metabolites can be identified and quantified. researchgate.netacs.org These metabolites can then be synthesized and tested for their own biological activity. |

| Drug-Drug Interactions: What is the precise impact of co-administered drugs on Perampanel's metabolism? ucdavis.edu | Pharmacokinetic studies using this compound can precisely quantify changes in its clearance and metabolic profile when administered with other drugs, helping to refine therapeutic strategies. nih.gov |

| Neuroinflammation and Neurodegeneration: How does Perampanel affect pathological processes beyond seizures? nih.govnih.gov | In preclinical models of neuroinflammation or neurodegeneration, this compound can be used in multi-omics studies to track its influence on specific metabolic and signaling pathways implicated in these conditions. researchgate.netresearchgate.net |

| Cell-Specific Metabolism: Is Perampanel metabolized differently in neurons versus glial cells? | Using cell-sorted samples from preclinical models treated with this compound, researchers can use mass spectrometry to determine the drug's metabolic fate in different brain cell types. |

By enabling more precise and detailed investigations, this compound will undoubtedly accelerate our understanding of this important antiepileptic drug, paving the way for more effective therapeutic strategies and potentially expanding its application to other neurological disorders.

Q & A

Q. What are the critical considerations for synthesizing Perampanel-13C6 with high isotopic purity in laboratory settings?

Researchers should prioritize controlled reaction conditions (e.g., temperature, solvent purity) and use isotopic labeling protocols to minimize contamination. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential to verify isotopic enrichment and chemical integrity. Ensure proper documentation of synthetic pathways and reproducibility checks using standardized protocols .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices during preclinical studies?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended due to its sensitivity and specificity. Method validation should include calibration curves, recovery rates, and matrix effect assessments. Cross-validate results with internal standards (e.g., deuterated analogs) to ensure accuracy .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Use accelerated stability studies with controlled temperature, humidity, and light exposure. Employ degradation kinetics models (e.g., Arrhenius equation) to predict shelf life. Include control samples and replicate analyses to distinguish environmental effects from inherent compound instability .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

Conduct meta-analyses to identify methodological disparities (e.g., dosing regimens, sampling intervals). Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic enzymes or protein binding. Validate findings with in vitro-in vivo extrapolation (IVIVE) techniques .

Q. How can isotope effects influence the interpretation of this compound’s metabolic pathways in human hepatocyte studies?

Compare metabolic profiles of this compound with non-labeled analogs using stable isotope tracing. Employ kinetic isotope effect (KIE) analysis to assess whether carbon-13 substitution alters reaction rates (e.g., CYP450-mediated oxidation). Use high-resolution MS to track isotopic patterns in metabolites .

Q. What strategies mitigate bias when integrating this compound data from heterogeneous preclinical studies into a systematic review?

Apply the PRISMA framework for transparent literature screening and data extraction. Use quality assessment tools (e.g., SYRCLE’s risk of bias tool) to evaluate study rigor. Perform sensitivity analyses to quantify the impact of outlier datasets .

Q. How can researchers optimize dose-response studies for this compound to account for nonlinear pharmacokinetics?

Implement adaptive trial designs with Bayesian statistics to adjust dosing in real-time. Use nonlinear mixed-effects modeling (NONMEM) to characterize population variability. Validate models with bootstrap or cross-validation techniques .

Methodological Frameworks

What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For translational studies, incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance. Pre-register hypotheses to reduce publication bias .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Reconcile findings by evaluating assay conditions (e.g., protein binding, cell permeability). Use quantitative systems pharmacology (QSP) models to simulate in vivo environments. Validate with microdosing studies or positron emission tomography (PET) imaging for tissue-specific distribution .

Q. What protocols ensure ethical compliance when using this compound in animal models of epilepsy?

Follow ARRIVE guidelines for preclinical reporting. Include sham controls and blinded outcome assessments to minimize bias. Obtain approval from institutional animal care committees, and document adherence to the 3Rs (Replacement, Reduction, Refinement) .

Data Analysis and Reporting

Q. How do researchers validate computational models predicting this compound’s binding affinity to AMPA receptors?

Cross-validate molecular docking simulations with experimental data (e.g., surface plasmon resonance or radioligand binding assays). Use root-mean-square deviation (RMSD) metrics to quantify model accuracy. Report confidence intervals for predictive outcomes .

Q. What statistical approaches are appropriate for analyzing small-sample studies on this compound’s neuroprotective effects?

Use non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions. Apply false discovery rate (FDR) correction for multiple comparisons. Supplement with Bayesian hierarchical models to improve power in underpowered cohorts .

Integration with Existing Literature

Q. How can researchers contextualize this compound’s efficacy within the broader landscape of antiepileptic drugs?

Conduct network meta-analyses to compare efficacy and safety profiles against standard therapies (e.g., perampanel, topiramate). Use Grading of Recommendations Assessment, Development, and Evaluation (GRADE) criteria to assess evidence quality .

Q. What criteria distinguish high-impact studies on this compound’s isotope applications in pharmacokinetic research?

Prioritize studies with mechanistic insights (e.g., isotope tracing in metabolic flux analysis) over descriptive reports. Evaluate methodological transparency, including raw data availability and replication attempts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.